2-Acetylthiazolidine
Overview
Description
2-Acetylthiazolidine is an organic compound with the molecular formula C(_5)H(_9)NOS It is a thiazolidine derivative, characterized by a thiazolidine ring substituted with an acetyl group at the second position
Synthetic Routes and Reaction Conditions:
Thiazolidine Formation: The synthesis of this compound typically begins with the formation of the thiazolidine ring. This can be achieved by reacting cysteine or its derivatives with aldehydes or ketones under acidic conditions.
Acetylation: The thiazolidine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete acetylation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Using bulk quantities of cysteine and acetylating agents.
Optimized Conditions: Optimizing reaction conditions to maximize yield and purity, including temperature control, reaction time, and the use of catalysts or solvents to enhance the reaction rate.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidine derivatives with reduced functional groups.
Substitution: The compound can participate in substitution reactions, where the acetyl group or other substituents on the thiazolidine ring are replaced by different functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced thiazolidine derivatives.
Substitution Products: Various substituted thiazolidine compounds.
Scientific Research Applications
2-Acetylthiazolidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the study of enzyme mechanisms and protein interactions.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development. Its derivatives are being explored for their pharmacological properties.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism by which 2-acetylthiazolidine exerts its effects involves interactions with molecular targets such as enzymes and proteins. The thiazolidine ring can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The acetyl group can also participate in acetylation reactions, affecting the function of proteins and other biomolecules.
Comparison with Similar Compounds
2-Acetylthiazolidine can be compared with other thiazolidine derivatives:
Thiazolidine: The parent compound, lacking the acetyl group, has different chemical properties and reactivity.
2-Methylthiazolidine: Similar structure but with a methyl group instead of an acetyl group, leading to different reactivity and applications.
2-Phenylthiazolidine:
Uniqueness: this compound is unique due to the presence of the acetyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in synthetic chemistry and as a precursor for various biologically active compounds.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
1-(1,3-thiazolidin-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NOS/c1-4(7)5-6-2-3-8-5/h5-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCSPJPIAZEQQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1NCCS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80867274 | |
Record name | 1-(1,3-Thiazolidin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80867274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67399-73-9 | |
Record name | Ethanone, 1-(2-thiazolidinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067399739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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